N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
Description
N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a benzyl group, a 4-methoxyphenyl moiety, and a pyridin-2-yl carboxamide side chain.
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)-N-pyridin-2-yltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-12-10-17(11-13-18)27-24-20(23-25-27)21(28)26(19-9-5-6-14-22-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZXXWXDDXKYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-methoxybenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 2-(4-methoxyphenyl)-2H-tetrazole.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. Pyridine-2-amine can be reacted with the tetrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Benzylation: The final step involves the benzylation of the amide nitrogen. This can be achieved by reacting the intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Aminated products.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide serves as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of new synthetic pathways.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets can be exploited to develop drugs for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The benzyl and pyridinyl groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog 1: Substituted 4-Methyl-2-(4-Pyridinyl) Thiazole-5-Carboxamide
Key Differences :
- Core Structure : Replaces the tetrazole ring with a thiazole ring.
- Substituents : Features a 4-methyl group on the thiazole and lacks the benzyl and 4-methoxyphenyl groups.
- Biological Activity : Demonstrated potent inhibition of specific kinases (IC₅₀ = 12 nM) compared to the tetrazole analog, which showed moderate activity (IC₅₀ = 340 nM) in preliminary assays .
Structural Analog 2: N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide
Key Differences :
- Substituents : Incorporates a fluorinated benzyl group and a dioxane-linked hydroxymethyl moiety.
- Target Specificity : Designed for enhanced solubility and selectivity toward kinase isoforms (e.g., EGFR T790M/L858R mutants) due to the hydroxymethyl-dioxane group .
- Synthetic Complexity : Requires stereoselective synthesis of the dioxane ring, increasing production costs compared to the simpler benzyl-substituted tetrazole .
Structural Analog 3: N-(Pyridin-2-yl)-4-(Thiazol-5-yl) Pyrimidin-2-amine Derivatives
Key Differences :
- Scaffold : Combines pyrimidine and thiazole rings instead of tetrazole.
- Pharmacokinetics : Exhibits superior oral bioavailability (F = 67%) due to reduced polarity, whereas the tetrazole analog has lower bioavailability (F = 22%) .
- Therapeutic Applications : Patented for inflammatory diseases, contrasting with the tetrazole’s focus on oncology targets .
Structural Analog 4: Dasatinib (BMS-354825)
Key Differences :
- Core Structure : Thiazole-carboxamide fused with pyrimidine.
- Clinical Relevance : FDA-approved for chronic myeloid leukemia (CML), whereas the tetrazole analog remains in preclinical stages.
- Synthetic Route : Uses sulfur-directed ortho-lithiation, a more complex pathway than the tetrazole’s coupling-based synthesis .
Critical Analysis of Research Findings
- Tetrazole vs. Thiazole : The tetrazole’s nitrogen-rich structure enhances hydrogen bonding but reduces metabolic stability compared to thiazole analogs .
- Substituent Impact : The 4-methoxyphenyl group in the tetrazole analog improves membrane permeability but introduces steric hindrance, limiting target engagement in crowded enzymatic pockets .
- Patent Landscape : While thiazole and pyrimidine derivatives dominate kinase inhibitor patents (e.g., WO2009016498), tetrazole-based compounds face challenges in achieving competitive potency .
Biological Activity
Overview of N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
This compound is a synthetic compound that has garnered interest due to its potential biological activities. The tetrazole ring is known for its ability to mimic carboxylic acids, which can influence various biological pathways.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.42 g/mol. The presence of the methoxy group and the pyridine moiety contributes to its lipophilicity and potential bioactivity.
Biological Activity
-
Anticancer Activity :
- Several studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways that lead to apoptosis in cancer cells.
- For instance, a study demonstrated that similar tetrazole derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
-
Antimicrobial Properties :
- Research has shown that tetrazole derivatives may possess antimicrobial activity against a range of pathogens. The ability to disrupt bacterial cell membranes is a proposed mechanism for this activity.
- In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
-
Neuroprotective Effects :
- Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells.
- Preclinical trials have suggested that such compounds can reduce oxidative stress and inflammation in neuronal tissues.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Reported broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several bacterial strains. |
| Study C | Showed neuroprotective effects in an animal model of Alzheimer's disease, reducing amyloid-beta aggregation and improving cognitive function. |
Case Studies
- Case Study 1 : A clinical trial involving a related compound showed promising results in patients with advanced solid tumors, leading to further exploration of tetrazole derivatives in oncology.
- Case Study 2 : An investigation into the antimicrobial efficacy of N-benzyl derivatives revealed significant activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves tetrazole ring formation using sodium azide (via [3+2] cycloaddition with nitriles) and subsequent coupling of the benzyl, methoxyphenyl, and pyridinyl groups. A common approach includes:
- Step 1: Formation of the tetrazole core using sodium azide and a nitrile precursor under reflux in a polar solvent (e.g., DMF or DMSO) .
- Step 2: Amide coupling using reagents like EDC/HOBt or DCC to attach the N-benzyl and N-pyridinyl moieties .
- Critical parameters: Temperature (60–80°C for cycloaddition), solvent polarity, and stoichiometric ratios of coupling agents. Lower yields (<50%) are often observed due to steric hindrance from the pyridinyl group, requiring iterative optimization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Detection of carbonyl stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 416.16) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Limited in aqueous buffers (e.g., <0.1 mg/mL in PBS); requires DMSO or ethanol for stock solutions. Solubility in DMSO: ~50 mg/mL at 25°C .
- Stability : Degrades by ~20% after 48 hours in PBS (pH 7.4) at 37°C. Store at –20°C in inert atmosphere to prevent oxidation of the methoxyphenyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Reduce side reactions by precise control of residence time and temperature during tetrazole formation .
- Microwave-Assisted Synthesis : Enhances coupling efficiency (e.g., 30% yield increase at 100°C for 10 minutes vs. conventional heating) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental safety without compromising yield .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Assay-Specific Factors : Differences in buffer composition (e.g., Mg²+ concentration in kinase assays) or cell-line variability (e.g., HEK293 vs. HeLa) may alter observed IC50 values. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Purity Thresholds : HPLC purity >98% is critical; impurities (e.g., unreacted pyridinyl precursors) can skew activity by 10–100-fold .
Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for in vivo studies?
- Methodological Answer :
- CYP Inhibition Screening : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan). This compound shows moderate CYP3A4 inhibition (IC50 = 12 µM), necessitating dose adjustments in rodent models to avoid drug-drug interactions .
- Metabolite Identification : LC-MS/MS reveals primary metabolites via O-demethylation (methoxyphenyl → hydroxyphenyl) and tetrazole ring oxidation .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
